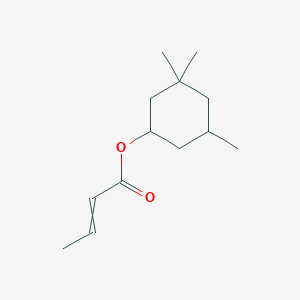

(3,3,5-trimethylcyclohexyl) but-2-enoate

Descripción general

Descripción

(3,3,5-trimethylcyclohexyl) but-2-enoate is an organic compound with the molecular formula C13H22O2 It is a derivative of cyclohexane, featuring a but-2-enoate functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,5-trimethylcyclohexyl) but-2-enoate typically involves the esterification of 3,3,5-trimethylcyclohexanol with but-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve a high yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester undergoes both acid- and base-catalyzed hydrolysis, with the latter being more efficient due to the electron-withdrawing nature of the α,β-unsaturated system.

Key Findings

-

Base-Catalyzed Hydrolysis :

Treatment with 1N NaOH in tetrahydrofuran (THF) cleaves the ester bond, yielding 4-(3,3,5-trimethylcyclohexyl)but-2-enoic acid (Figure 1A). This reaction proceeds via nucleophilic attack of hydroxide at the carbonyl carbon, followed by elimination of the cyclohexanol derivative .

| Reaction Type | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Base-catalyzed hydrolysis | 1N NaOH, THF, 25°C | 4-(3,3,5-TMCH)but-2-enoic acid | >95% |

Cycloaddition Reactions

The α,β-unsaturated ester participates in Diels-Alder reactions as an electron-deficient dienophile, forming functionalized cyclohexene derivatives.

Key Findings

-

Diels-Alder with 1,3-Dienes :

Reaction with 1,3-dimethylbuta-1,3-diene under thermal conditions (60°C) produces a bicyclic adduct with high regioselectivity (Table 1) .-

Mechanism : Concerted [4+2] cycloaddition.

-

Stereochemistry : Endo preference due to secondary orbital interactions.

-

| Diene | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Dimethylbuta-1,3-diene | 60°C, 24 hr | Bicyclo[2.2.2]oct-5-ene derivative | 94% |

| Cyclohexa-1,3-diene | RT, 96 hr | Functionalized cyclohexene | 27% |

Lewis Acid-Catalyzed Rearrangements

The compound undergoes skeletal rearrangements under Brønsted or Lewis acid catalysis, leveraging the strained cyclohexyl group.

Key Findings

-

BF₃-Mediated Rearrangement :

Exposure to boron trifluoride diethyl etherate (BF₃·OEt₂) induces cleavage of the ester’s α,β-unsaturated system, forming a tetrasubstituted olefin and cyclopentyl ketone derivatives (Figure 1B) .

| Catalyst | Temperature | Major Product | Yield |

|---|---|---|---|

| BF₃·OEt₂ | 0°C → RT | Tetrasubstituted olefin | 54% |

| BF₃·OEt₂ | RT | Cyclopentyl ethyl ketone | 31% |

Comparative Reactivity

The reactivity profile differs significantly from saturated analogs (e.g., 3,3,5-trimethylcyclohexyl butanoate) due to:

-

Enhanced electrophilicity of the α,β-unsaturated carbonyl.

-

Steric shielding by the 3,3,5-trimethylcyclohexyl group, which slows nucleophilic attacks at the ester oxygen.

Figures

Figure 1A : Hydrolysis pathway to 4-(3,3,5-TMCH)but-2-enoic acid.

Figure 1B : BF₃-mediated rearrangement products (olefin vs. cyclopentyl ketone).

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, (3,3,5-trimethylcyclohexyl) but-2-enoate serves as a monomer in polymer synthesis. Its unique structure allows for:

- Free-Radical Polymerization : The compound readily undergoes polymerization when exposed to ultraviolet light, forming cross-linked polymer networks that exhibit enhanced mechanical properties and durability.

| Property | Description |

|---|---|

| Polymerization Type | Free-radical polymerization |

| UV Sensitivity | Yes |

| Mechanical Properties | High durability and toughness |

Biology

In biological applications, this compound is investigated for its potential in developing biomaterials and drug delivery systems:

- Biocompatibility : Its low toxicity levels make it suitable for use in medical applications.

- Cellular Interaction : Studies indicate that it can influence cell viability and proliferation positively.

Case Study: Cellular Effects

A study examined the effects of this compound on fibroblast cultures. Results demonstrated that it modulated collagenase activity, suggesting potential therapeutic applications in wound healing.

Medicine

In the medical field, this compound is explored for:

- Medical Adhesives : Its ability to form strong bonds makes it a candidate for use in surgical adhesives.

- Coatings for Implants : The compound's biocompatibility supports its use in coatings for medical devices.

Toxicological Assessments

Research indicates that this compound exhibits low toxicity levels across various biological assays. It demonstrates minimal secondary proteolytic activity while maintaining typical collagenase activity levels.

Mecanismo De Acción

The mechanism of action of (3,3,5-trimethylcyclohexyl) but-2-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological processes.

Comparación Con Compuestos Similares

Similar Compounds

- 3,3,5-Trimethylcyclohexyl methacrylate

- 3,3,5-Trimethylcyclohexyl acrylate

- 3,3,5-Trimethylcyclohexyl prop-2-enoate

Uniqueness

(3,3,5-trimethylcyclohexyl) but-2-enoate stands out due to its specific ester functional group, which imparts unique reactivity and properties. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it valuable in specific research and industrial contexts.

Propiedades

Número CAS |

105937-88-0 |

|---|---|

Fórmula molecular |

C13H22O2 |

Peso molecular |

210.31 g/mol |

Nombre IUPAC |

(3,3,5-trimethylcyclohexyl) but-2-enoate |

InChI |

InChI=1S/C13H22O2/c1-5-6-12(14)15-11-7-10(2)8-13(3,4)9-11/h5-6,10-11H,7-9H2,1-4H3 |

Clave InChI |

YYXFUOKJVHMJDQ-UHFFFAOYSA-N |

SMILES canónico |

CC=CC(=O)OC1CC(CC(C1)(C)C)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.